molecular formula C18H14O3 B8397706 Ethyl 1-oxo-3-phenylindene-2-carboxylate

Ethyl 1-oxo-3-phenylindene-2-carboxylate

Cat. No.: B8397706
M. Wt: 278.3 g/mol
InChI Key: KBBNDBYFCYOQMZ-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-3-phenylindene-2-carboxylate is a synthetic organic compound featuring a bicyclic indene core substituted with a phenyl group at position 3, a ketone at position 1, and an ethyl ester at position 2. Its structure is characterized by a fused aromatic system, which confers unique electronic and steric properties.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

ethyl 1-oxo-3-phenylindene-2-carboxylate

InChI

InChI=1S/C18H14O3/c1-2-21-18(20)16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)17(16)19/h3-11H,2H2,1H3

InChI Key

KBBNDBYFCYOQMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 1-oxo-3-phenylindene-2-carboxylate with structurally related compounds, focusing on functional groups, molecular architecture, and inferred properties. Key analogs are drawn from , which includes esters with aromatic, heterocyclic, and fluorinated substituents.

Table 1: Structural and Functional Comparison

Compound Name (Registry No.) Core Structure Substituents/Modifications Potential Applications
This compound Indene 3-phenyl, 1-oxo, 2-ethyl ester Drug synthesis, materials science
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate (385370-83-2) Cyclopentane + benzoxazin Fluorophenyl, benzoxazin-ketone, ester Antimicrobial agents, enzyme inhibitors
[2-(N-methylanilino)-2-oxoethyl] 1-(4-fluorophenyl)cyclopentane-1-carboxylate (380487-89-8) Cyclopentane Fluorophenyl, N-methylanilino, ketone Neuropharmacology, receptor ligands
[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-(2,3-dihydro-1H-inden-5-yloxy)acetate (389615-73-0) Benzoxazin + indenyl Indenyl ether, benzoxazin-ketone, ester Antifungal agents, plant pathology

Key Observations

Core Structure Differences :

  • The indene core in the target compound provides a rigid, planar aromatic system, whereas cyclopentane (e.g., 385370-83-2) or benzoxazin (e.g., 389615-73-0) cores introduce varying degrees of flexibility and electronic delocalization. This impacts solubility and intermolecular interactions .

Substituent Effects :

  • The 3-phenyl group in the target compound enhances lipophilicity compared to fluorophenyl substituents (e.g., 385370-83-2), which may improve membrane permeability in bioactive contexts.
  • The ethyl ester group at position 2 is a common feature in prodrug design, contrasting with methylsulfanyl or indenyl-ether modifications in analogs, which may alter metabolic stability .

Bioactivity Context: Ethyl acetate extracts of natural products (e.g., turmeric, ginger) in highlight the role of ester-containing compounds in antifungal and bioactive applications.

Research Findings and Limitations

  • Structural Analysis : The absence of direct crystallographic data for this compound necessitates reliance on analogs. SHELX-based refinements (e.g., for cyclopentane or benzoxazin derivatives) imply that similar methodologies could resolve its structure.
  • Functional Predictions : Fluorinated analogs (e.g., 385370-83-2) exhibit enhanced bioactivity due to electronegative substituents, suggesting that halogenation of the target compound’s phenyl group could amplify its efficacy .
  • Data Gaps : Comparative pharmacokinetic or thermodynamic data (e.g., logP, melting points) are unavailable in the provided evidence, limiting quantitative analysis.

Preparation Methods

Stepwise Procedure and Optimization

  • Protection of Hydroxyl Groups :
    A solution of ethyl 4,6-dihydroxyindene precursor (3 ) in dichloromethane was treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole at 0–5°C. This step protected the hydroxyl groups with TBDMS, achieving quantitative conversion.

  • Oxidation with Selenium Dioxide :
    The silylated intermediate was oxidized using selenium dioxide (SeO₂) in refluxing 1,4-dioxane. This step introduced the ketone functionality at the 1-position of the indene scaffold. The reaction mixture was neutralized with sodium bicarbonate and extracted with diethyl ether, yielding a red residue.

  • Deprotection with Tetrabutylammonium Fluoride :
    The TBDMS groups were removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by purification via flash chromatography. This yielded ethyl 1-oxo-3-phenylindene-2-carboxylate (4 ) as a red solid in 57% overall yield (mp 195–196°C).

Table 1: Key Reaction Parameters for Oxidative Cyclization

StepReagents/ConditionsYield (%)Purity (HPLC)
SilylationTBDMSCl, imidazole, 0–5°C>9598%
OxidationSeO₂, 1,4-dioxane, reflux6390%
DeprotectionTBAF, THF, rt5795%

Alternative Route via Iodonium-Promoted Carbocyclization

A 2017 doctoral thesis from Cardiff University demonstrated an innovative approach using iodonium-mediated cyclization. This method leveraged Sonogashira cross-coupling to prepare 2-substituted ethynylmalonates, which underwent 5-endo-dig cyclization in the presence of iodine.

Mechanistic Insight

The iodine atom acts as an electrophilic trigger, polarizing the alkyne moiety and facilitating nucleophilic attack by the malonate carbonyl oxygen. This step forms the five-membered indene ring with regioselectivity dictated by steric and electronic factors.

Functionalization and Derivative Synthesis

Recent work has focused on modifying this compound for polymer applications. A 2018 MDPI study detailed its conversion into propargyloxy derivatives for click chemistry.

Propargylation of the Indene Core

  • Alkylation with Propargyl Bromide :
    A mixture of this compound, propargyl bromide, potassium carbonate, and sodium iodide in acetone was refluxed for 5 hours. This introduced propargyloxy groups at the 4- and 6-positions, achieving a 40% yield after chromatography.

  • Application in Polymer Brushes :
    The propargylated derivative underwent copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized oligo(ethylene glycol), forming densely PEGylated polybenzofulvene brushes.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Each Method

MethodYield (%)ScalabilityFunctionalization Potential
Oxidative Cyclization57ModerateHigh (multiple OH groups)
IodocyclizationN/ALowLimited (iodo intermediate)
Propargylation40HighExcellent (click chemistry)

The oxidative cyclization route offers the highest reproducibility and is favored for laboratory-scale synthesis. In contrast, the iodocyclization method provides a novel pathway but requires further optimization for yield improvement. Functionalization via propargylation enables diverse applications in materials science, albeit with moderate efficiency.

Q & A

Q. How do substituents at the 3-phenyl position influence electronic properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro) reduce electron density at the indene core, altering UV-Vis absorption maxima. Use Hammett plots to correlate substituent σ values with reaction rates in nucleophilic acyl substitutions. Cyclic voltammetry reveals redox potentials linked to substituent effects .

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